1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine
Description
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-11-5-2-8(3-6-11)12-9-10-4-7-13-9/h4,7-8H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIWHVQPPPKPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine typically involves the reaction of 1-methylpiperidine with a thiazole derivative. One common method includes the nucleophilic substitution reaction where 1-methylpiperidine reacts with 2-chlorothiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any oxidized forms back to the original compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Regeneration of the original thiazole-piperidine compound.
Substitution: Halogenated derivatives of the thiazole ring.
Scientific Research Applications
1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs due to its ability to interact with various biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, modulating their activity. The piperidine ring provides additional binding affinity and specificity, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Studies
Receptor Selectivity and Substituent Effects
- Piperidine vs. Piperazine Moieties : In H3R/H4R ligands, replacing the N-methylpiperazine group (common in H4R ligands) with a piperidine ring (as in compound 41 from ) enhances selectivity for H3R over H4R. This is attributed to steric and electronic differences, particularly interactions with residues like Leu7 (H3R) vs. Gln7 (H4R) .
- Thiazole vs. Aromatic Systems : The thiazole-oxy group in this compound may offer distinct binding kinetics compared to bulkier aromatic systems like cyproheptadine’s dibenzo ring. Cyproheptadine’s structure enables dual antihistaminic and antiserotonin effects, surpassing chlorpheniramine and lysergic acid diethylamide in potency .
Substituent Impact on Bioactivity
Computational and Molecular Modeling Insights
- Binding Affinity Predictions : For benzohomoadamantane-piperidine hybrids (), molecular dynamics (MD) simulations reveal that piperidine placement relative to bulky groups (e.g., adamantane) significantly affects binding stability (−68.0 to −69.4 kcal/mol for analogs 15 and 21). Similar modeling could predict this compound’s interactions with targets like serotonin receptors .
Biological Activity
1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine is a compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_9H_{12}N_2OS, featuring a piperidine ring substituted with a thiazole moiety. The presence of these functional groups is significant in determining the compound's biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that piperidine derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The inhibition of MenA, an enzyme critical for Mtb survival, has been highlighted as a promising target for tuberculosis therapy.
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | MenA | 13–22 |
| Other Piperidine Derivative | MenA | 8–10 |
2. Anti-inflammatory Effects
Piperidine derivatives have been evaluated for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. For example, compounds with similar thiazole substitutions demonstrated significant COX-2 inhibition .
| Compound | COX Inhibition IC50 (μM) |
|---|---|
| Piperidine Derivative A | 0.04 ± 0.01 |
| Piperidine Derivative B | 0.04 ± 0.02 |
3. Antioxidant Activity
The antioxidant potential of piperidine derivatives has also been explored. Compounds structurally related to this compound exhibited significant inhibition of lipid peroxidation in various assays . This property is crucial for preventing oxidative stress-related cellular damage.
| Compound | Lipid Peroxidation EC50 (mM) |
|---|---|
| Compound A | 0.565 ± 0.051 |
| Compound B | 0.708 ± 0.074 |
Case Studies
Several studies have investigated the biological effects of related piperidine compounds:
Case Study 1: Antimycobacterial Activity
A study focused on the synthesis of novel piperidine derivatives aimed at inhibiting MenA in Mtb. The derivatives showed promising results with IC50 values ranging from 13 to 22 µM, indicating effective inhibition and potential for further development as anti-tuberculosis agents .
Case Study 2: Anti-inflammatory Potential
In a comparative study of various thiazole-containing compounds, it was found that certain derivatives exhibited superior anti-inflammatory activity compared to standard drugs like celecoxib. The compounds demonstrated selective inhibition against COX enzymes, suggesting their potential as therapeutic agents in inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of piperidine derivatives is often influenced by their structural modifications:
- Substituents : The introduction of electron-donating groups enhances activity against specific targets.
- Ring Modifications : Alterations in the piperidine ring can lead to increased potency and selectivity towards desired biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
